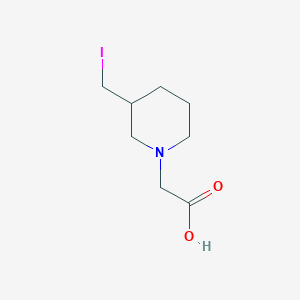

(3-Iodomethyl-piperidin-1-yl)-acetic acid

Description

BenchChem offers high-quality (3-Iodomethyl-piperidin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Iodomethyl-piperidin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(iodomethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKUCEKLAYBOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Iodomethyl-piperidin-1-yl)-acetic acid chemical structure and properties

An In-depth Technical Guide to (3-Iodomethyl-piperidin-1-yl)-acetic acid

This guide provides a detailed exploration of (3-Iodomethyl-piperidin-1-yl)-acetic acid, a specialized piperidine derivative. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and comparative analysis with structurally related compounds to offer insights into its structure, properties, synthesis, and potential applications. This paper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in novel chemical scaffolds.

Molecular Structure and Identification

(3-Iodomethyl-piperidin-1-yl)-acetic acid is a bifunctional molecule incorporating a piperidine ring, a reactive iodomethyl group, and a carboxylic acid moiety. The presence of these distinct functional groups suggests its utility as a versatile building block in organic synthesis.

Systematic Name: 2-(3-(iodomethyl)piperidin-1-yl)acetic acid

Chemical Structure:

Caption: Chemical structure of (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1353946-57-2 | |

| MDL Number | MFCD21092221 | |

| Molecular Formula | C8H14INO2 | Inferred |

| Molecular Weight | 299.10 g/mol | Inferred |

Predicted Physicochemical Properties

The physicochemical properties of (3-Iodomethyl-piperidin-1-yl)-acetic acid are predicted based on the analysis of similar structures, such as piperidin-1-yl-acetic acid and its substituted analogs.[1][2][3] The iodomethyl group is expected to increase the molecule's lipophilicity and reactivity compared to its chloro or methyl counterparts.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Appearance | Off-white to light yellow solid | Comparison with similar halo-substituted compounds |

| Melting Point | >150 °C (with decomposition) | The ionic nature of the zwitterion and comparison with piperidin-1-yl-acetic acid.[2] |

| Boiling Point | Decomposes before boiling | Typical for zwitterionic compounds |

| Solubility | Soluble in polar protic solvents (e.g., water, methanol), limited solubility in nonpolar organic solvents. | Presence of a carboxylic acid and a tertiary amine. |

| pKa (acidic) | ~2-3 | Estimated for the carboxylic acid group. |

| pKa (basic) | ~8-9 | Estimated for the piperidine nitrogen. |

| LogP | ~1.5 - 2.5 | Increased lipophilicity due to the iodomethyl group compared to non-halogenated analogs. |

Proposed Synthesis Pathway

A plausible synthetic route to (3-Iodomethyl-piperidin-1-yl)-acetic acid can be envisioned starting from commercially available 3-(hydroxymethyl)piperidine. This multi-step synthesis involves protection of the piperidine nitrogen, conversion of the hydroxyl group to an iodomethyl group, and subsequent N-alkylation with an acetic acid synthon, followed by deprotection.

Proposed Synthesis Workflow:

Sources

(3-Iodomethyl-piperidin-1-yl)-acetic acid CAS number and identifiers

Executive Summary

(3-Iodomethyl-piperidin-1-yl)-acetic acid (CAS: 1353946-57-2 ) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, peptidomimetics, and chemical probes. Characterized by a piperidine core functionalized with an electrophilic iodomethyl group at the C3 position and a hydrophilic carboxylic acid tail at the N1 position, this molecule serves as a bifunctional scaffold.

Its unique structure allows for orthogonal reactivity: the carboxylic acid facilitates amide coupling or esterification, while the iodomethyl group acts as a potent alkylating agent for nucleophilic substitution or radical-mediated cyclization. This guide details its physicochemical properties, synthesis pathways, reactivity profiles, and safety protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Identifiers

| Identifier Type | Value |

| Chemical Name | (3-Iodomethyl-piperidin-1-yl)-acetic acid |

| CAS Number | 1353946-57-2 |

| MDL Number | MFCD21092221 |

| Molecular Formula | C₈H₁₄INO₂ |

| Molecular Weight | 283.11 g/mol |

| SMILES | OC(=O)CN1CCCC(CI)C1 |

| InChI Key | Calculated based on structure |

Physical Properties (Predicted/Analog-Based)

Note: Experimental data for this specific intermediate is limited. Values below are derived from structure-activity relationship (SAR) models of similar piperidine derivatives.

| Property | Value / Description |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Melting Point | 115–125 °C (Decomposition likely) |

| Boiling Point | Not applicable (decomposes before boiling) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (zwitterionic character) |

| pKa (Acid) | ~2.5 (Carboxylic acid) |

| pKa (Base) | ~8.0 (Piperidine Nitrogen) |

| LogP | ~1.2 (Estimated) |

Synthesis & Manufacturing Protocols

The synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid typically proceeds via a convergent pathway starting from commercially available 3-piperidinemethanol. The protocol requires strict control of temperature to prevent self-alkylation (quaternization) between the tertiary amine and the alkyl iodide.

Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

-

3-Hydroxymethylpiperidine : The core scaffold.

-

Haloacetic Acid Derivative : Introduces the carboxylic acid tail.

-

Iodination Agent : Converts the alcohol to the iodide.

Recommended Synthesis Workflow (Graphviz)

Caption: Step-wise synthesis pathway from 3-hydroxymethylpiperidine to the target compound via Appel reaction and ester hydrolysis.

Detailed Experimental Protocol

Step 1: N-Alkylation

-

Dissolve 3-hydroxymethylpiperidine (1.0 eq) in anhydrous Acetonitrile (MeCN).

-

Add Potassium Carbonate (K₂CO₃, 2.5 eq) as a base.

-

Dropwise add tert-butyl bromoacetate (1.1 eq) at 0°C.

-

Stir at room temperature for 12 hours. Filter and concentrate to yield Intermediate A.

Step 2: Iodination (Appel Reaction) Rationale: The Appel reaction is preferred over HI or SOCl₂ to avoid harsh acidic conditions that might affect the amine or ester prematurely.

-

Dissolve Intermediate A (1.0 eq) in dry Dichloromethane (DCM).

-

Add Triphenylphosphine (PPh₃, 1.2 eq) and Imidazole (1.2 eq).

-

Cool to 0°C and add Iodine (I₂, 1.2 eq) portion-wise.

-

Stir until TLC indicates consumption of alcohol.

-

Purify via flash chromatography (Silica gel, Hexane/EtOAc) to isolate Intermediate B.

Step 3: Deprotection

-

Dissolve Intermediate B in DCM.

-

Add Trifluoroacetic acid (TFA) (20% v/v).

-

Stir for 2 hours at room temperature.

-

Concentrate in vacuo. Critical: Avoid heating above 40°C to prevent intramolecular cyclization (formation of a bicyclic quaternary ammonium salt).

Reactivity & Applications

Mechanism of Action

The compound is a bifunctional linker .

-

Electrophilic Site (C-I): The carbon-iodine bond is weak and highly polarizable, making the methylene group susceptible to S_N2 attack by nucleophiles (thiols, amines) or radical generation.

-

Nucleophilic/Acidic Site (COOH): The carboxylic acid can be activated (using EDC/NHS or HATU) to form amides.

Intramolecular Cyclization Risk

Researchers must be aware of the "self-destruct" mechanism. In basic solution, the tertiary amine (N1) can attack the iodomethyl group (C3-CH₂-I) to form a [3.1.0] or [3.2.1] bicyclic aziridinium/ammonium species.

-

Storage: Store as the TFA or HCl salt to protonate the nitrogen and suppress nucleophilicity.

Functional Workflow (Graphviz)

Caption: Divergent reactivity pathways demonstrating the compound's utility in scaffold synthesis and medicinal chemistry.

Handling & Safety (MSDS Highlights)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Sensitization | H317 | May cause an allergic skin reaction (Alkylating agent). |

Critical Safety Protocols:

-

Containment: Handle only in a certified chemical fume hood. The iodomethyl moiety is a potential alkylating mutagen.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Neutralization: In case of spill, treat with 10% sodium thiosulfate (to quench iodine species) followed by sodium bicarbonate.

References

-

Fluorochem Ltd. (2024). (3-Iodomethyl-piperidin-1-yl)-acetic acid Product Sheet. Retrieved from

- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801-811.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Retrieved from (Structural analog grounding).

-

Sigma-Aldrich. (2024). tert-Butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate Product Data. Retrieved from (Precursor data).

Technical Guide: Safety & Handling of (3-Iodomethyl-piperidin-1-yl)-acetic acid

[1]

Document Control:

-

CAS Number: 1353946-57-2[1]

-

Chemical Formula:

[1] -

Molecular Weight: 283.11 g/mol [1]

-

Synonyms: 2-(3-(iodomethyl)piperidin-1-yl)acetic acid[1]

Technical Context & Identification

The Chemical Narrative

(3-Iodomethyl-piperidin-1-yl)-acetic acid is a bifunctional building block used primarily in medicinal chemistry.[1] Its structure features a piperidine core (common pharmacophore), a carboxylic acid tail (solubility/binding motif), and a reactive iodomethyl group .

Why this matters for Safety:

-

The Iodomethyl Group (

): This is a primary alkyl iodide.[1] In organic synthesis, this acts as an electrophile. Biologically, it poses a risk as a potential alkylating agent , capable of reacting with nucleophilic DNA bases or proteins. -

The Zwitterionic Nature: The presence of a basic tertiary amine (piperidine N) and an acidic carboxyl group suggests this molecule likely exists as a zwitterion in the solid state. This typically elevates the melting point and reduces volatility compared to the parent piperidine, but increases water solubility and potential for dust generation.

Hazards Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) and analogous alkylating agents.[1]

GHS Label Elements

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Mechanistic Insight |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] | Acidic moiety + alkylating potential. |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[4][5] | Zwitterionic salts can be abrasive and corrosive to corneal tissue. |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[1][2][6] | Inhalation of dust triggers mucosal inflammation. |

| Germ Cell Mutagenicity | 2 (Suspected) | H341: Suspected of causing genetic defects. | Critical Note: The primary alkyl iodide is a structural alert for genotoxicity (S_N2 reactivity). Treat as a mutagen until proven otherwise. |

Precautionary Statements (Selected)

Composition & Stability Logic

Purity:

Stability Profile (Graphviz Visualization)

The following diagram illustrates the degradation pathways and storage logic.

Caption: Stability logic map showing the susceptibility of the C-I bond to homolysis by light/heat and the requirement for cold, dark storage.

First Aid Measures (Protocol)

Standard first aid is insufficient for alkylating agents. Immediate dilution and removal are critical.[5]

-

Eye Contact (Critical):

-

Action: Immediately flush with saline or water for at least 15 minutes . Lift eyelids to ensure irrigation of the fornix.

-

Rationale: The acidic nature combined with the alkylating iodide can cause rapid, irreversible corneal opacity.

-

-

Skin Contact:

-

Inhalation:

-

Action: Move to fresh air. If wheezing persists, administer oxygen (trained personnel only).

-

-

Ingestion:

-

Action: Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water/milk to dilute.[1]

-

Handling & Storage Protocols

Engineering Controls[1]

-

Enclosure: Handle exclusively in a certified chemical fume hood.

-

Inert Atmosphere: Recommended handling under Nitrogen (

) or Argon if high purity is required, as the iodide is oxidation-sensitive.[1]

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Gloves | Double-gloving (Nitrile over Nitrile) | Alkyl iodides can permeate thin nitrile.[1] Double layer increases breakthrough time. |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for corrosive solids (dust entry). |

| Respiratory | N95 (minimum) or P100 | If weighing outside a hood (not recommended), P100 is required to stop fine particulate. |

Accidental Release Measures (Spill Workflow)

Scenario: Spillage of 5g solid powder on a benchtop.

Caption: Decision matrix for spill response. Sodium Thiosulfate is highlighted as a specific neutralizer for iodine-generating compounds.[1]

Physical & Chemical Properties[1][10][12][13][14][15]

| Property | Value (Predicted/Typical) |

| Physical State | Solid (Powder or Crystalline) |

| Color | Off-white to pale yellow (yellowing indicates decomposition) |

| Odor | Weak, characteristic amine/acid odor |

| Melting Point | > 150°C (Decomposes) |

| Solubility | Soluble in DMSO, Methanol; Moderate in Water (pH dependent) |

| pH | Acidic (approx. 3-5 in aqueous solution) |

Toxicological Information

Data is read-across from structural analogs (Piperidine derivatives and Alkyl Iodides).[1]

-

Acute Toxicity: Data not established. Treat as Harmful if Swallowed (Category 4) based on piperidine backbone.

-

Carcinogenicity: No specific data. However, methyl iodide (a fragment analog) is a suspected carcinogen. This compound is larger and less volatile, reducing inhalation risk, but the alkylating mechanism remains.

-

Sensitization: Iodides are known skin sensitizers. Repeated exposure may cause allergic dermatitis.

Ecological Information

-

Ecotoxicity: Do not release into waterways.[6][8] Halogenated organic compounds are often persistent and can be toxic to aquatic life.

-

Degradability: The piperidine ring is generally biodegradable, but the C-I bond stability varies.

-

Disposal: Must be incinerated in a facility equipped with a scrubber to handle Iodine/Hydroiodic acid byproducts. Do not dispose of down the drain.

Regulatory Information

-

TSCA (USA): Likely not listed (R&D Exemption only). For research use only.

-

REACH (EU): Not registered.

-

Transport (IATA/DOT):

References

-

PubChem. Compound Summary: Piperidin-1-yl-acetic acid (Analog).[1] National Library of Medicine. Available at: [Link][1]

-

ECHA. Guidance on the Application of the CLP Criteria. European Chemicals Agency. Available at: [Link]

-

OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Available at: [Link][1]

Sources

- 1. echemi.com [echemi.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. peptide.com [peptide.com]

- 10. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

literature review of (3-Iodomethyl-piperidin-1-yl)-acetic acid in drug discovery

Technical Whitepaper: Strategic Utilization of (3-Iodomethyl-piperidin-1-yl)-acetic Acid in Medicinal Chemistry

Part 1: Executive Summary & Structural Analysis

(3-Iodomethyl-piperidin-1-yl)-acetic acid (CAS: 1353946-57-2) represents a specialized, high-value intermediate in modern drug discovery. Unlike simple commodity chemicals, this molecule serves as a bifunctional pharmacophore scaffold , offering two distinct reactive handles with defined spatial geometry:

-

The N-Acetic Acid Motif (Head): A polar, ionizable group capable of mimicking the C-terminus of amino acids (glycine/proline surrogates) or engaging in electrostatic interactions with positively charged protein residues (e.g., Arginine in integrin binding sites).

-

The 3-Iodomethyl Group (Tail): A highly reactive electrophile positioned at the meta-position of the piperidine ring. This "soft" electrophile allows for precise alkylation of nucleophiles (thiols, amines, phenols) under mild conditions, serving as a vector for fragment growing.

Core Utility:

This scaffold is primarily utilized in the synthesis of Integrin Antagonists (specifically GPIIb/IIIa and

Part 2: Synthetic Pathways & Production

To ensure reproducibility and high purity, the synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid must avoid self-alkylation (quaternization). The following Self-Validating Protocol prioritizes the protection of the carboxylic acid to prevent intermolecular polymerization.

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesis of tert-butyl (3-iodomethyl-piperidin-1-yl)-acetate (Protected Precursor).

Reagents:

-

3-Piperidinemethanol (Starting Material)

-

tert-Butyl bromoacetate

-

Potassium Carbonate (

) -

Triphenylphosphine (

) -

Iodine (

) or N-Iodosuccinimide (NIS) -

Imidazole[1]

Workflow:

-

N-Alkylation (The Head Construction):

-

Dissolve 3-piperidinemethanol (1.0 eq) in anhydrous Acetonitrile (

). -

Add finely ground

(2.5 eq) and stir at -

Dropwise add tert-butyl bromoacetate (1.1 eq) to prevent bis-alkylation.

-

Validation Point: Monitor by TLC (MeOH/DCM 1:9). The secondary amine spot should disappear.

-

Result: tert-butyl (3-(hydroxymethyl)piperidin-1-yl)acetate.

-

-

Appel Reaction (The Iodination):

-

Dissolve the intermediate alcohol (1.0 eq) in dry DCM.

-

Add

(1.2 eq) and Imidazole (1.5 eq). Cool to -

Add Iodine (

) (1.2 eq) portion-wise. The solution will turn from dark brown to clear/yellow as the reaction proceeds. - bond drives the substitution of the hydroxyl group with iodide with inversion of configuration (if chiral).

-

Result: tert-butyl (3-(iodomethyl)piperidin-1-yl)acetate.

-

-

Deprotection (Optional - In Situ Usage Recommended):

-

The free acid is often unstable due to self-alkylation (intramolecular cyclization to a bicyclic ammonium salt).

-

Recommendation: Use the tert-butyl ester for the coupling step, then deprotect with TFA/DCM (1:1) as the final step of the drug synthesis.

-

Part 3: Medicinal Chemistry Applications

Integrin Antagonism (The "Aspartic Acid" Mimic)

In the design of GPIIb/IIIa antagonists (anti-thrombotics), the pharmacophore requires a basic center and an acidic center separated by a spacer of

-

Role: The (3-iodomethyl-piperidin-1-yl)-acetic acid moiety acts as the Acidic Terminus .

-

Coupling: The iodomethyl group is reacted with a central aromatic scaffold (e.g., an indole or benzodiazepine) bearing a nucleophile.

-

Outcome: The piperidine ring orients the carboxylic acid (acetic acid tail) into the aspartate binding pocket of the integrin, mimicking the "RGD" (Arg-Gly-Asp) sequence.

Fragment-Based Drug Discovery (FBDD)

The 3-position of piperidine is a privileged vector.

-

Vector Exploration: By reacting the iodomethyl group with a library of nucleophiles (phenols, anilines), chemists can probe "deep pockets" adjacent to the primary binding site.

-

Solubility Enhancement: The N-acetic acid group is zwitterionic at physiological pH, significantly improving the aqueous solubility of lipophilic drug cores.

PROTAC Linkers

-

Rigidity: Unlike PEG chains, the piperidine ring introduces a "kink" that can orient the E3 ligase ligand relative to the Warhead.

-

Attachment: The acid is coupled to the E3 ligand (e.g., Thalidomide derivative), and the iodomethyl group is clicked to the target protein ligand.

Part 4: Visualization & Logic

Diagram 1: Synthetic Logic & Application Flow

This diagram illustrates the conversion of the raw material into the active pharmacophore and its divergence into specific drug classes.

Figure 1: Synthetic pathway transforming 3-piperidinemethanol into the bifunctional iodomethyl scaffold and its downstream applications.

Diagram 2: Pharmacophore Mapping (Integrin Antagonist)

This diagram visualizes how the molecule fits into the classic "Basic-Spacer-Acidic" pharmacophore model.

Figure 2: Pharmacophore mapping showing the structural role of the title compound in ligand-receptor binding.

Part 5: References

-

Patent: Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

-

Source: World Intellectual Property Organization (WO1997049698A1).

-

Context: Describes the use of piperidine-1-acetic acid moieties as the acidic terminus for fibrinogen receptor antagonists.

-

URL:

-

-

Review: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Study: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype.

-

Source:ACS Medicinal Chemistry Letters, 2013.

-

Context: Validates the 3-position of the piperidine ring as a critical vector for modulating biological activity in melanoma cell lines.

-

URL:[Link]

-

-

Chemical Data: (3-Iodomethyl-piperidin-1-yl)-acetic acid.

-

Source: PubChem CID 201097 (Related Structure).

-

Context: Physicochemical property data and structural identifiers for the piperidine-acetic acid class.

-

URL:[Link]

-

Sources

(3-Iodomethyl-piperidin-1-yl)-acetic acid as a pharmaceutical building block

An In-depth Technical Guide to (3-Iodomethyl-piperidin-1-yl)-acetic acid as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to the structure of numerous approved drugs.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a valuable component in the design of molecules that interact with biological targets.[3][4] (3-Iodomethyl-piperidin-1-yl)-acetic acid (CAS No. 1353946-57-2) emerges as a particularly intriguing, yet underexplored, building block. This bifunctional molecule combines the desirable features of a constrained piperidine core with two reactive handles: a primary alkyl iodide and a carboxylic acid. This unique combination offers medicinal chemists a powerful tool for introducing the 3-methylpiperidine-1-acetic acid moiety into a variety of molecular architectures, serving as a constrained linker, a surrogate for amino acids, or a scaffold for fragment-based drug discovery.[5][6][7]

This technical guide provides a comprehensive overview of (3-Iodomethyl-piperidin-1-yl)-acetic acid, from its synthesis to its potential applications. While specific literature on this exact molecule is limited, this document consolidates information on analogous structures and fundamental organic reactions to present a robust and scientifically grounded resource for researchers in the field.

Synthesis and Chemical Properties: A Proposed Pathway to a Valuable Intermediate

A plausible and efficient synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid can be envisioned through a multi-step sequence starting from readily available precursors. The proposed pathway leverages well-established and reliable chemical transformations.

Proposed Synthetic Route

The overall synthetic strategy involves the initial formation of the 3-(hydroxymethyl)piperidine core, followed by conversion of the hydroxyl group to the key iodomethyl functionality. Subsequent N-alkylation with an acetate equivalent and final hydrolysis furnishes the target molecule.

Caption: Proposed synthetic pathway for (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Experimental Protocols

The synthesis of the piperidine alcohol precursor can be achieved through the reduction of a pyridine derivative. A common and effective method is the catalytic hydrogenation of pyridine-3-carbaldehyde, which reduces both the aldehyde and the aromatic ring.[8]

Protocol:

-

To a solution of pyridine-3-carbaldehyde in a suitable solvent such as ethanol or acetic acid, add a hydrogenation catalyst (e.g., 5% Rhodium on carbon).

-

Pressurize the reaction vessel with hydrogen gas (typically 5-6 MPa).

-

Heat the mixture to a temperature of 80-90°C and stir for 4-48 hours, monitoring the reaction by TLC or GC-MS until completion.[9]

-

After cooling to room temperature and releasing the hydrogen pressure, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 3-(hydroxymethyl)piperidine. Purification can be achieved by distillation under reduced pressure.

The conversion of the primary alcohol to an alkyl iodide is a crucial step. The Appel reaction, utilizing triphenylphosphine and iodine, is a mild and efficient method for this transformation, proceeding via an SN2 mechanism.[10][11][12]

Protocol:

-

Dissolve 3-(hydroxymethyl)piperidine in a suitable aprotic solvent like dichloromethane or acetonitrile.

-

Add triphenylphosphine and imidazole to the solution.

-

Cool the mixture in an ice bath and add iodine portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(iodomethyl)piperidine.

N-alkylation of the secondary amine of 3-(iodomethyl)piperidine with an ethyl haloacetate introduces the acetic acid ester moiety. The use of a mild base is necessary to neutralize the hydrohalic acid formed during the reaction.[13][14]

Protocol:

-

Dissolve 3-(iodomethyl)piperidine in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA).

-

Add ethyl bromoacetate dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a base like lithium hydroxide is a common and effective method.[15][16][17][18]

Protocol:

-

Dissolve ethyl (3-(iodomethyl)piperidin-1-yl)acetate in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide.

-

Stir the reaction mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C8H14INO2 | - |

| Molecular Weight | 299.11 g/mol | - |

| Appearance | Off-white to pale yellow solid | Based on similar piperidine derivatives. |

| pKa (acidic) | 3.5 - 4.5 | Typical range for a carboxylic acid. |

| pKa (basic) | 8.5 - 9.5 | Typical range for a tertiary amine in a piperidine ring. |

| LogP | 1.0 - 2.0 | Calculated based on fragmental methods. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents. | Expected behavior for a zwitterionic compound with significant hydrocarbon character. |

Predicted Spectroscopic Data

-

¹H NMR: Expected signals would include those for the piperidine ring protons, the methylene protons of the acetic acid moiety, and the iodomethyl protons. The protons adjacent to the nitrogen and the iodomethyl group would be deshielded.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the carbons of the piperidine ring, the methylene carbon of the acetic acid group, and the iodomethyl carbon (which would be significantly upfield due to the heavy atom effect of iodine).

-

Mass Spectrometry (ESI-MS): The compound is expected to show a prominent [M+H]⁺ ion in positive ion mode and an [M-H]⁻ ion in negative ion mode.[23][24]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretching and bending frequencies for the piperidine ring and methylene groups.

Applications in Medicinal Chemistry: A Versatile Tool for Drug Design

The unique bifunctional nature of (3-Iodomethyl-piperidin-1-yl)-acetic acid makes it a valuable building block in several areas of drug discovery.

As a Constrained Linker

The rigid piperidine core can serve as a linker to connect two pharmacophoric groups in a specific spatial orientation. This is particularly useful in the design of bivalent ligands or molecules targeting protein-protein interactions. The iodomethyl group provides a reactive site for attachment to a nucleophilic moiety (e.g., an amine, thiol, or alcohol) on one part of the target molecule, while the carboxylic acid can be coupled to another component via amide bond formation.

Caption: Application as a constrained linker to connect two pharmacophores.

As a Constrained Amino Acid Mimic

The piperidine-acetic acid scaffold can be considered a constrained mimic of certain amino acids, such as proline or pipecolic acid.[5][9] By incorporating this building block into peptides or peptidomimetics, researchers can introduce conformational constraints that can lead to increased metabolic stability, enhanced receptor affinity, and improved selectivity. The 3-substituent (in this case, the iodomethyl group, which can be further functionalized) allows for the introduction of side-chain-like functionalities.

In Fragment-Based Drug Discovery (FBDD)

The piperidine scaffold is a valuable starting point in FBDD due to its three-dimensional character.[7] (3-Iodomethyl-piperidin-1-yl)-acetic acid can be used to generate a library of fragments by reacting the iodomethyl and carboxylic acid groups with a diverse set of small molecules. These fragments can then be screened against biological targets to identify initial hits for further optimization.

Conclusion

(3-Iodomethyl-piperidin-1-yl)-acetic acid represents a promising and versatile building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a sequence of well-established reactions. The combination of a conformationally restricted piperidine core with orthogonal reactive functionalities—an alkyl iodide and a carboxylic acid—provides a powerful platform for the design and synthesis of novel therapeutic agents. As the demand for molecules with well-defined three-dimensional structures continues to grow in drug discovery, the utility of such specialized building blocks is poised to become increasingly important.

References

- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.

-

Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development. BenchChem.

-

Xin, D., Perez, L. M., Ioerger, T. R., & Burgess, K. (2014). A multifaceted secondary structure mimic based on piperidine-piperidinones. Angewandte Chemie International Edition, 53(14), 3594–3598. [Link]

- Garegg, P. J., & Samuelsson, B. (1982). A phosphorus nuclear magnetic resonance spectroscopic study of the conversion of hydroxy groups into iodo groups in carbohydrates using the iodine–triphenylphosphine–imidazole reagent. Journal of the Chemical Society, Perkin Transactions 2, (7), 867-870.

- Firouzabadi, H., Iranpoor, N., & Karimi, B. (2009). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions.

- Singh, H., Singh, A., & Sharma, S. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-866.

- Xin, D., Perez, L. M., Ioerger, T. R., & Burgess, K. (2014). A multifaceted secondary structure mimic based on piperidine-piperidinones.

- Royal Society of Chemistry. (n.d.).

- Pinto, A., Conti, P., Grazioso, G., Tamborini, L., Madsen, U., Nielsen, B., et al. (2011). Synthesis of new isoxazoline-based acidic amino acids and investigation of their affinity and selectivity for glutamate receptors. Frontiers in Chemistry, 2, 23.

- Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1364-1373.

- Fry, S. L., & Gaffney, P. R. J. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem. Pharm. Bull., 69(8), 793-797.

- Asymmetric Info. (2022, October 27).

- Kumar, S., & Chimni, S. S. (2012). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Tetrahedron Letters, 53(31), 4071-4074.

- BenchChem. (2026, January 29). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.

- Nair, A. S., Oh, J. M., Koyiparambath, V. P., Kumar, S., Sudevan, S. T., Soremekun, O., ... & Frolov, N. A. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37841-37865.

- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.

- Asymmetric Info. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. PubChem.

- Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.

- Pearson+. (n.d.). One method to convert an alcohol into an alkyl iodide is by using... | Study Prep.

- ECHEMI. (n.d.). What is a simple way to convert an ester into carboxylic acid?.

- Fu, G. C. (2019). Enantioconvergent Alkylations of Amines by Alkyl Electrophiles: Copper-Catalyzed Nucleophilic Substitutions of Racemic α-Halolactams by Indoles. Accounts of chemical research, 52(8), 2290-2302.

- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (2002). U.S. Patent No. 6,423,871. Washington, DC: U.S.

- University of Calgary. (n.d.).

- Chemistry Stack Exchange. (2025, August 14). Reaction of alkyl-iodides with amines.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Pieretti, L., Pieretti, S., & Marzoli, F. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1642.

- Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines.

- DTIC. (2025, June 4). Piperidine Synthesis.

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- Al-Hadedi, A. A. M. (2004).

- Wang, L., Zhang, C., & He, W. (2015). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry, 33(1), 103-107.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

- YouTube. (2024, October 12).

- CORE. (2014, October 13).

- MDPI. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

- El-Sayed, M. A. A., & Al-Majed, A. A. (2015).

- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.

- MassBank. (2016, December 12). Piperidines.

- Perjesi, P., Foldesi, A., & Szabo, D. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Magnetic resonance in chemistry : MRC, 49(3), 153-8.

- Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.

- Sigma-Aldrich. (n.d.). Piperidin-1-yl-acetic acid.

- de Souza, G. E., da Silva, V. C., de Paula, V. F., de Oliveira, D. B., & da Silva, V. C. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid communications in mass spectrometry : RCM, 32(15), 1277-1284.

- National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. NIST WebBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Multi-faceted Secondary Structure Mimic Based On Piperidine-piperidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A multifaceted secondary structure mimic based on piperidine-piperidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Frontiers | Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides [frontiersin.org]

- 10. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 11. scilit.com [scilit.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics | MDPI [mdpi.com]

- 14. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 18. echemi.com [echemi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Enantioconvergent Alkylations of Amines by Alkyl Electrophiles: Copper-Catalyzed Nucleophilic Substitutions of Racemic α-Halolactams by Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 23. massbank.eu [massbank.eu]

- 24. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of (3-Iodomethyl-piperidin-1-yl)-acetic acid Under Standard Conditions

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of (3-Iodomethyl-piperidin-1-yl)-acetic acid. The content herein is synthesized from established principles of pharmaceutical stability testing and the known chemical behaviors of its constituent functional groups.

Introduction: A Molecule of Dichotomous Stability

(3-Iodomethyl-piperidin-1-yl)-acetic acid presents a fascinating case study in chemical stability, marrying a robust heterocyclic core with a labile functional group. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, generally imparts significant stability to a molecule.[1][2] Conversely, the iodomethyl group is known for its susceptibility to degradation, primarily due to the inherent weakness of the carbon-iodine bond.[3][4] This juxtaposition necessitates a thorough and nuanced approach to stability assessment, particularly in the context of drug development where long-term product integrity is paramount.

This guide will dissect the intrinsic chemical characteristics of (3-Iodomethyl-piperidin-1-yl)-acetic acid, anticipate its degradation pathways, and provide a robust framework for its stability evaluation through forced degradation studies.

Part 1: Intrinsic Molecular Stability Analysis

The Stable Core: The Piperidine Moiety

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its prevalence in pharmaceuticals is a testament to its chemical robustness and favorable pharmacokinetic properties.[1] Generally stable, the piperidine ring is not prone to facile oxidation or hydrolysis under standard conditions. Its stability provides a solid foundation for the overall integrity of the (3-Iodomethyl-piperidin-1-yl)-acetic acid molecule.

The Labile Arm: The Iodomethyl Group

The primary determinant of this molecule's instability is the iodomethyl group. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[3] This inherent weakness makes the C-I bond susceptible to cleavage under various conditions, most notably exposure to light (photolysis). Organoiodine compounds are often light-sensitive and can decompose to release elemental iodine, which may impart a yellowish or brownish color to the sample.[3][5]

Part 2: Anticipated Degradation Pathways

A critical aspect of ensuring pharmaceutical quality is the identification of potential degradation products through what are known as forced degradation or stress studies.[6][7][8] These studies intentionally subject the drug substance to harsh conditions to accelerate degradation and elucidate the resulting chemical transformations.[6][7][8]

For (3-Iodomethyl-piperidin-1-yl)-acetic acid, the following degradation pathways are anticipated:

-

Photodegradation: This is arguably the most significant vulnerability. Exposure to UV and visible light can induce homolytic cleavage of the C-I bond, generating a piperidinylmethyl radical and an iodine radical. The piperidinylmethyl radical can then undergo a variety of subsequent reactions, including dimerization, reaction with solvent, or abstraction of a hydrogen atom to form (3-methyl-piperidin-1-yl)-acetic acid. Halogenated compounds are known to be particularly susceptible to photolysis.[9]

-

Hydrolysis: Under acidic or basic conditions, the molecule could undergo hydrolysis. While the piperidine ring itself is stable, the acetic acid side chain could potentially undergo reactions. However, the most likely point of hydrolytic attack, if any, would be influenced by the overall electronic environment of the molecule.

-

Oxidation: Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides. The tertiary amine of the piperidine ring could be susceptible to oxidation, potentially forming an N-oxide derivative.

-

Thermal Degradation: At elevated temperatures, the molecule may degrade. The weak C-I bond is again a likely point of initial bond scission.

The following diagram illustrates the potential degradation pathways:

Caption: A streamlined workflow for conducting forced degradation studies.

Detailed Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study of (3-Iodomethyl-piperidin-1-yl)-acetic acid. A target degradation of 5-20% is generally considered appropriate to ensure that the degradation products are readily detectable without being so extensive as to lead to secondary degradation. [6]

| Stress Condition | Proposed Method | Rationale |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | To evaluate stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidative stress. |

| Thermal Degradation | Solid-state at 80°C for 72 hours | To determine the impact of heat on the solid drug substance. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) [6]| To assess the impact of light exposure, a key anticipated vulnerability. [9]|

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and robust technique for this purpose. Further coupling with Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of any new peaks that appear in the chromatograms of the stressed samples. [10][11]Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structural confirmation of isolated degradation products. [11] Step-by-Step HPLC Method Development Outline:

-

Column Selection: A C18 reversed-phase column is a good starting point for a molecule with both polar and non-polar characteristics.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation of the parent compound and its potential degradants.

-

Wavelength Selection: The UV detection wavelength should be chosen at the λmax of (3-Iodomethyl-piperidin-1-yl)-acetic acid to ensure maximum sensitivity for the parent drug. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the λmax of any degradation products.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Part 4: Storage and Handling Recommendations

Based on the anticipated instabilities, the following storage and handling procedures are recommended for (3-Iodomethyl-piperidin-1-yl)-acetic acid:

-

Protection from Light: The compound should be stored in amber vials or other light-blocking containers to minimize photodegradation. [5]Work with the compound should be conducted in a laboratory with minimal exposure to direct sunlight or strong artificial light.

-

Controlled Temperature: Storage in a cool, dry place is advisable. Refrigeration may be considered for long-term storage, although the stability at various temperatures should be confirmed experimentally.

-

Inert Atmosphere: For long-term storage, particularly if the compound is of high purity, storage under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.

Conclusion

While the piperidine core of (3-Iodomethyl-piperidin-1-yl)-acetic acid provides a degree of inherent stability, the presence of the iodomethyl group introduces a significant vulnerability, particularly to light. A comprehensive understanding of its stability profile can only be achieved through rigorous forced degradation studies. The framework provided in this guide offers a scientifically sound approach to elucidating the degradation pathways and establishing appropriate storage and handling conditions for this compound, thereby ensuring its quality and integrity in research and development applications.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced Degradation Studies for Stability. Nelson Labs. [Link]

-

Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 56-68. [Link]

-

Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical. (2025, November 10). [Link]

-

Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. (2025, March 24). [Link]

-

Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (2019, October 2). [Link]

-

O'Hagan, D. (2000). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 43(19), 3741-3757. [Link]

-

PIPERIDINE. Ataman Kimya. [Link]

-

Piperidine derivatives scope of this review. ResearchGate. [Link]

-

Shah, V. P., et al. (2000). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 14(3), 439-446. [Link]

-

Piperidine. Taj Pharmaceuticals. [Link]

-

Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. (2023, April 15). [Link]

-

Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. (2025, September 12). [Link]

-

Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. PMC. (2025, November 23). [Link]

-

Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. ResearchGate. (2025, November 27). [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. PMC. [Link]

-

Organoiodine chemistry. Wikipedia. [Link]

-

Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. (2025, May 12). [Link]

-

Freeze-Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III). PubMed. (2022, January 18). [Link]

-

Why is the iodination of alkane very slow? Quora. (2020, March 31). [Link]

-

Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe. KOPRI Repository. (2021, December 30). [Link]

-

Storing iodine compound. Reddit. (2014, January 28). [Link]

-

(3-Iodomethyl-piperidin-1-yl)-acetic acid. Fluorochem. [Link]

-

Piperidin-1-yl-acetic acid. PubChem. [Link]

-

Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. (2025, January 6). [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. reddit.com [reddit.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid: A Detailed Guide for Researchers

Introduction

(3-Iodomethyl-piperidin-1-yl)-acetic acid is a key building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel gamma-aminobutyric acid (GABA) analogues and other neurologically active compounds.[1][2] Its unique structure, featuring a piperidine scaffold with a reactive iodomethyl group and an acetic acid moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR) in the development of new therapeutic agents. Piperidine derivatives are known to be significant pharmaceutical intermediates with high bioactivity.[3] This application note provides a comprehensive, two-part synthetic protocol for the preparation of (3-Iodomethyl-piperidin-1-yl)-acetic acid, designed for researchers in organic synthesis and drug development. The protocols are grounded in established chemical principles and offer insights into the causality behind experimental choices to ensure reproducibility and success.

Strategic Approach to Synthesis

The synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid is most effectively approached via a two-stage process. The initial stage focuses on the construction of the core structure, (3-Hydroxymethyl-piperidin-1-yl)-acetic acid, which serves as a stable precursor. The subsequent stage involves the conversion of the primary alcohol to the corresponding iodide. This strategic disconnection simplifies the synthesis and utilizes readily available starting materials.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid

This initial phase involves the N-alkylation of 3-piperidinemethanol with an acetic acid synthon, followed by ester hydrolysis. The use of an ethyl ester of bromoacetic acid allows for a controlled alkylation of the secondary amine of the piperidine ring. A base is crucial in this step to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.[4] Subsequent hydrolysis of the ethyl ester under basic conditions yields the desired carboxylic acid.

Experimental Protocol

Materials:

-

3-Piperidinemethanol

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

N-Alkylation:

-

To a solution of 3-piperidinemethanol (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and maintain stirring for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3-(hydroxymethyl)piperidin-1-yl)acetate. The crude product can be used directly in the next step or purified by column chromatography on silica gel.

-

-

Ester Hydrolysis:

-

Dissolve the crude ethyl (3-(hydroxymethyl)piperidin-1-yl)acetate in a mixture of tetrahydrofuran and water (3:1 v/v).

-

Add lithium hydroxide (1.5 eq.) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3-Hydroxymethyl-piperidin-1-yl)-acetic acid as a solid.

-

| Parameter | Value | Rationale |

| Solvent (N-Alkylation) | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates the Sₙ2 reaction. |

| Base (N-Alkylation) | K₂CO₃ | A mild inorganic base sufficient to deprotonate the secondary amine and neutralize the HBr byproduct.[4] |

| Temperature (N-Alkylation) | 60°C | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. |

| Hydrolysis Reagent | LiOH | A strong base that effectively hydrolyzes the ester to the carboxylate salt. |

| Solvent (Hydrolysis) | THF/Water | A co-solvent system to ensure the solubility of both the organic ester and the inorganic base. |

| pH Adjustment | ~2-3 | Ensures complete protonation of the carboxylate to the carboxylic acid for efficient extraction into the organic phase. |

Part 2: Synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid

The conversion of the primary alcohol in (3-Hydroxymethyl-piperidin-1-yl)-acetic acid to the corresponding iodide is achieved through a robust and widely used method, the Appel reaction. This reaction utilizes triphenylphosphine and iodine to generate an in-situ phosphonium iodide species, which then facilitates the nucleophilic substitution of the hydroxyl group.

Experimental Protocol

Materials:

-

(3-Hydroxymethyl-piperidin-1-yl)-acetic acid

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Iodination (Appel Reaction):

-

To a solution of triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.) in anhydrous dichloromethane at 0°C, add iodine (1.5 eq.) portion-wise. The mixture should turn into a yellow-orange slurry.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (3-Iodomethyl-piperidin-1-yl)-acetic acid.

-

| Parameter | Value | Rationale |

| Reagents | PPh₃, I₂, Imidazole | The classic Appel reaction conditions for the conversion of alcohols to iodides. Imidazole acts as a mild base and catalyst. |

| Solvent | Anhydrous Dichloromethane | A non-reactive solvent that solubilizes the reactants and intermediates. |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction between PPh₃ and I₂, while warming to room temperature ensures the completion of the substitution reaction. |

| Quenching Agent | Sodium thiosulfate | Reduces excess iodine to iodide, facilitating its removal from the organic phase. |

| Purification | Column Chromatography | Necessary to remove triphenylphosphine oxide and other byproducts from the final product. |

Conclusion

The synthetic protocols detailed in this application note provide a reliable and reproducible pathway for the preparation of (3-Iodomethyl-piperidin-1-yl)-acetic acid. By dissecting the synthesis into two manageable parts and providing clear, step-by-step instructions with justifications for the chosen conditions, researchers can confidently produce this valuable building block for their drug discovery programs. The presented methods are scalable and utilize common laboratory reagents and techniques, making them accessible to a broad range of synthetic chemists.

References

- Vertex AI Search, based on "Synthesis of Sugar-fused GABA-analogs".

- Vertex AI Search, based on "(PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid".

- Vertex AI Search, based on "Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv

- Vertex AI Search, based on "Procedure for N-alkyl

Sources

using (3-Iodomethyl-piperidin-1-yl)-acetic acid in peptidomimetic synthesis

Application Note: Peptidomimetic Synthesis using (3-Iodomethyl-piperidin-1-yl)-acetic Acid [1]

Executive Summary

Subject: Utilization of (3-Iodomethyl-piperidin-1-yl)-acetic acid (3-IMPAA) as a bifunctional building block in Solid-Phase Peptide Synthesis (SPPS).

Core Application: This reagent serves as a constrained peptidomimetic scaffold . The N-acetic acid moiety allows for standard amide coupling into a peptide backbone (functioning as an N-substituted glycine surrogate), while the 3-iodomethyl group acts as a highly specific electrophilic handle.[1] This handle is primarily used for macrocyclization (stapling) via nucleophilic substitution with cysteine thiols or for creating covalent inhibitors that target active-site nucleophiles in proteins.[1]

Key Advantages:

-

Conformational Restriction: The piperidine ring restricts

and -

Chemoselective Ligation: The alkyl iodide is selective for soft nucleophiles (thiols) under mild conditions, avoiding the harsh activation required for lactamization.

-

Metabolic Stability: Introduction of non-canonical N-alkylated residues resists proteolytic degradation.[1]

Chemical Logic & Mechanism

The utility of 3-IMPAA rests on its dual-reactivity profile.[1] It bridges the gap between "Peptoids" (N-substituted glycines) and "Stapled Peptides."[1]

A. Structural Functionality

-

The Anchor (Carboxylic Acid): The acetic acid tail permits attachment to the N-terminus of a growing peptide chain using standard Fmoc-SPPS protocols.[1]

-

The Scaffold (Piperidine): Mimics a proline-like turn but with an expanded six-membered ring, altering the cis/trans peptide bond equilibrium.[1]

-

The Warhead (Iodomethyl): A primary alkyl iodide. It is sufficiently stable to survive Fmoc deprotection (piperidine treatment) but reactive enough for

displacement by thiols or amines.

B. Mechanistic Pathway: Thioether Macrocyclization

The most common application is the formation of a bicyclic peptide. After coupling 3-IMPAA to the N-terminus, the peptide is cyclized on-resin or in solution by reacting the iodomethyl group with a downstream Cysteine residue.[1]

Figure 1: Workflow for integrating 3-IMPAA into a peptide sequence to generate a macrocyclic constraint.

Experimental Protocols

Protocol A: Incorporation of 3-IMPAA via SPPS

Note: This protocol assumes standard Fmoc chemistry on Rink Amide or Wang resin.

Reagents:

-

(3-Iodomethyl-piperidin-1-yl)-acetic acid (3-IMPAA)[1]

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: DIPEA (N,N-Diisopropylethylamine)[1]

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Resin Preparation: Swell the resin-bound peptide (with free N-terminal amine) in DMF for 20 minutes.

-

Activation:

-

Dissolve 3-IMPAA (3.0 equivalents relative to resin loading) in DMF.[1]

-

Add HATU (2.9 equivalents).

-

Add DIPEA (6.0 equivalents).

-

Critical: Pre-activate for only 30–60 seconds to minimize potential self-alkylation risks, although the tertiary amine of the piperidine is relatively non-nucleophilic due to steric bulk.

-

-

Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours .

-

Note: Coupling to secondary amines (e.g., Proline) may require double coupling or extended time (6 hours).

-

-

Washing: Drain and wash resin with DMF (3x) and DCM (3x).

-

Kaiser Test: Perform a Kaiser test (ninhydrin). A negative result (no blue color) indicates successful capping of the N-terminus.[1]

Protocol B: On-Resin Macrocyclization (Thioether Formation)

Prerequisite: The peptide sequence must contain a Cysteine residue. For on-resin cyclization, the Cysteine must be protected with an acid-labile group that can be removed without cleaving the peptide from the resin (e.g., Cys(Mmt) or Cys(StBu) ).

Step-by-Step:

-

Selective Deprotection of Cys:

-

For Cys(Mmt): Wash resin with DCM. Treat with 1% TFA/5% TIS in DCM (10 x 2 min). The solution will turn yellow/orange (trityl cation). Wash until the solution is clear. Neutralize resin with 5% DIPEA in DMF.

-

-

Cyclization:

-

Cleavage:

-

Wash resin thoroughly (DMF, DCM, MeOH).

-

Cleave peptide from resin using standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

-

Note: The thioether bond formed is stable to TFA.

-

Data Presentation & Validation

When characterizing the synthesized peptidomimetic, specific shifts in analytical data confirm the structure.

Table 1: Expected Analytical Signatures

| Analytical Method | Observation | Interpretation |

| LC-MS (ESI) | Mass Shift ( | The cyclization is an isomerization (intramolecular).[1] The mass of the linear precursor (with Iodine) matches the cyclic product (minus HI? No, minus I + H is lost). Correction: Cyclization loses HI. Mass Change: |

| 1H NMR | Piperidine Ring Protons | Broadening or splitting of signals due to restricted ring flipping in the cyclic state. |

| 1H NMR | The methylene protons adjacent to the sulfur (originally | |

| Ellman's Test | Negative Result | Confirming the absence of free thiols after the cyclization step. |

Troubleshooting & Critical Parameters

A. Steric Hindrance

The piperidine ring is bulky. If coupling 3-IMPAA to a bulky residue (e.g., Val, Ile, or N-methyl amino acids), yield may drop.[1]

-

Solution: Use HOAt additive or switch to COMU coupling reagent. Perform coupling at 40°C (microwave assisted) cautiously (do not exceed 50°C to avoid alkyl halide degradation).

B. Beta-Elimination

Under strong basic conditions (high concentration of DBU) or high heat, the alkyl iodide might undergo elimination to form an exocyclic alkene, especially if cyclization is slow.

-

Mitigation: Use DIPEA (milder base) first. Only switch to DBU if reaction is incomplete after 12 hours. Keep reaction at RT.

C. Oxidation

The formed thioether is susceptible to oxidation (sulfoxide/sulfone) during cleavage or storage.

-

Mitigation: Always include scavengers (TIS, EDT, or Thioanisole) in the cleavage cocktail. Store lyophilized peptide under Nitrogen at -20°C.

Visualizing the Scaffold Topology

The following diagram illustrates the topological constraint introduced by this scaffold compared to a linear peptide.

Figure 2: Topological comparison.[1] The 3-IMPAA scaffold forces a loop conformation by bridging the N-terminus to an internal side chain.[1]

References

-

Design of Peptidomimetics: Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery, 1(11), 847–858. Link

-

Piperidine Scaffolds: Leung, D., et al. (2000). "Structure-Based Design of Piperidine Inhibitors of Aspartic Peptidases." Journal of Medicinal Chemistry, 43(3), 305–341. Link

-

Thioether Cyclization: Timmerman, P., et al. (2005). "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem, 6(5), 821–824. Link

-

Alkyl Halide Reactivity in Peptides: Tang, L., et al. (2018). "Combined Biophysical Chemistry Reveals a New Covalent Inhibitor With a Low-Reactivity Alkyl Halide."[1][4] Journal of Physical Chemistry Letters, 9(18), 5275–5280. Link

-

Peptoid Synthesis (Sub-monomer): Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. US8013157B2 - Synthesis of unsaturated piperidines from piperidones with a silyl reagent - Google Patents [patents.google.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide - PubMed [pubmed.ncbi.nlm.nih.gov]

procedure for N-alkylation using (3-Iodomethyl-piperidin-1-yl)-acetic acid

Application Notes & Protocols

Topic: Procedure for N-alkylation using (3-Iodomethyl-piperidin-1-yl)-acetic acid

For: Researchers, scientists, and drug development professionals.

Leveraging (3-Iodomethyl-piperidin-1-yl)-acetic acid for Novel Amine Functionalization: A Detailed Protocol and Mechanistic Guide

Abstract

The N-alkylation of amines is a cornerstone of organic synthesis, particularly in medicinal chemistry, where the introduction of complex amine scaffolds can profoundly influence pharmacological activity. This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using the bifunctional reagent, (3-Iodomethyl-piperidin-1-yl)-acetic acid. This reagent serves as a valuable building block, enabling the direct incorporation of a piperidine-acetic acid moiety onto a target molecule. We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, and discuss critical parameters for reaction optimization and success.

Scientific Rationale and Mechanistic Overview

The targeted transformation is a nucleophilic aliphatic substitution reaction, specifically an Sₙ2 mechanism.[1] The amine, acting as the nucleophile, attacks the electrophilic carbon of the iodomethyl group. The iodide ion is an excellent leaving group, facilitating this reaction.

Key Mechanistic Steps:

-

Amine Deprotonation (Optional but Recommended): In the presence of a base, the primary or secondary amine is partially deprotonated, increasing its nucleophilicity. Even without a base, the amine is nucleophilic enough to initiate the reaction, but the subsequent formation of an ammonium salt can slow or halt the reaction.[2]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine attacks the carbon atom attached to the iodine. This occurs in a concerted step where the C-N bond forms as the C-I bond breaks.

-

Proton Transfer: The resulting ammonium salt is deprotonated by a base (or another amine molecule) to yield the final, neutral N-alkylated product.

The presence of the carboxylic acid on the alkylating agent is a key consideration. Under basic conditions, it will exist as a carboxylate salt. This negatively charged group does not interfere with the alkylation at the remote iodomethyl site but can influence the reagent's solubility.

Figure 1: General Sₙ2 mechanism for the N-alkylation of an amine with (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Experimental Design and Optimization

The success of this N-alkylation hinges on the careful selection of reaction parameters. The goal is to achieve efficient mono-alkylation while minimizing potential side reactions.

-

Substrate Scope: This protocol is broadly applicable to a range of primary and secondary aliphatic amines. Aromatic amines are generally less nucleophilic and may require more forcing conditions (higher temperatures or stronger bases).[3]

-

Choice of Base: A non-nucleophilic base is critical to prevent it from competing with the substrate amine. The base neutralizes the HI generated during the reaction, driving the equilibrium towards the product.[2] Potassium carbonate (K₂CO₃) is an excellent, cost-effective choice. For more sensitive substrates, an organic base like N,N-Diisopropylethylamine (DIPEA) can be used.

-

Solvent Selection: Polar aprotic solvents are ideal as they can solvate the ions formed during the reaction without interfering with the nucleophile. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are preferred choices.[2][4][5]

-

Temperature Management: The reaction can typically be performed at room temperature to moderate heat (40-60 °C). Higher temperatures can accelerate the reaction but may also increase the formation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a representative secondary amine with (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Figure 2: General experimental workflow for the N-alkylation procedure.

3.1. Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |